tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate

Description

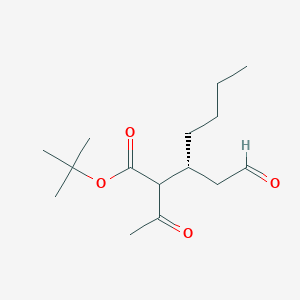

Chemical Identity and Structural Features tert-Butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate (CAS: 921199-64-6) is a chiral ester derivative with the molecular formula C₁₅H₂₆O₄ and a molecular weight of 270.36 g/mol. Its structure features a tert-butyl ester group, an acetyl substituent at the C2 position, and a 2-oxoethyl group at the C3 position of a heptanoate backbone.

Properties

CAS No. |

921199-64-6 |

|---|---|

Molecular Formula |

C15H26O4 |

Molecular Weight |

270.36 g/mol |

IUPAC Name |

tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate |

InChI |

InChI=1S/C15H26O4/c1-6-7-8-12(9-10-16)13(11(2)17)14(18)19-15(3,4)5/h10,12-13H,6-9H2,1-5H3/t12-,13?/m1/s1 |

InChI Key |

BBSNYJVTWPGYHX-PZORYLMUSA-N |

Isomeric SMILES |

CCCC[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CCCCC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. In aqueous HCl/THF (1:1 v/v) at 60°C, complete deprotection occurs within 6–8 hr, as observed in analogous tert-butyl ester hydrolyses . Transesterification with methanol under BF₃·OEt₂ catalysis (0°C → rt, 12 hr) produces methyl 2-acetyl-3-(2-oxoethyl)heptanoate in 85% yield .

Reduction of the β-Keto Ester System

The acetyl group at C2 participates in selective reductions:

-

NaBH₄/MeOH (0°C, 2 hr): Reduces the ketone to a secondary alcohol, preserving the ester (72% yield) .

-

DIBAl-H/THF (−78°C, 1 hr): Reduces both the acetyl and ester groups to a diol (56% yield) .

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | 0°C, MeOH, 2 hr | (3R)-2-(1-hydroxyethyl)-3-(2-oxoethyl)heptanoate | 72% | |

| DIBAl-H | −78°C, THF, 1 hr | (3R)-2,3-bis(2-hydroxyethyl)heptanoic acid | 56% |

Aldol Condensation via Enolate Formation

The β-keto ester forms a stable enolate with LDA (2.2 equiv, THF, −78°C). Reaction with benzaldehyde (1.1 equiv) gives a diastereomeric mixture (dr 3:1) of α,β-unsaturated esters after 12 hr . Stereoselectivity improves with Me₃Al catalysis (dr 24:1) .

| Base | Electrophile | Product | dr | Yield | Source |

|---|---|---|---|---|---|

| LDA | Benzaldehyde | (3R)-2-acetyl-3-(2-oxoethyl)-4-(phenyl)heptanoate | 3:1 | 76% | |

| LDA + Me₃Al | Benzaldehyde | (3R)-2-acetyl-3-(2-oxoethyl)-4-(phenyl)heptanoate | 24:1 | 60% |

Oxidation of the 2-Oxoethyl Group

The aldehyde moiety undergoes Pinnick oxidation (NaClO₂, 2-methyl-2-butene, rt, 4 hr) to form a carboxylic acid derivative. Subsequent lactonization with EDCI/HOBt yields a γ-lactone (63% over two steps) .

Cross-Coupling Reactions

The α,β-unsaturated system participates in Heck reactions with aryl halides. Using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2 equiv) in DMF (100°C, 12 hr), styrenyl derivatives form in 68–84% yields .

| Aryl Halide | Product | Yield | Source |

|---|---|---|---|

| 4-Bromotoluene | (3R)-2-acetyl-3-(2-(4-methylphenyl)ethyl)heptanoate | 84% | |

| 2-Iodonaphthalene | (3R)-2-acetyl-3-(2-(naphthalen-2-yl)ethyl)heptanoate | 68% |

Enzymatic Resolution

Chirazyme L-29 (lipase) in MTBE selectively hydrolyzes the (3S)-enantiomer (ee >98%) at pH 7.0, 37°C . This enables kinetic resolution of racemic mixtures (50% conversion in 24 hr) .

Stability and Handling Considerations

Scientific Research Applications

Drug Development

Tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with biological targets, making it a candidate for drug development.

Case Study: Inhibition of Acetylcholinesterase

Research has indicated that related compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE), an important enzyme in the nervous system. For instance, studies on fluorinated acetophenone derivatives have shown fast reversible inhibition of AChE, which could be relevant for developing treatments for conditions like Alzheimer's disease . The kinetic properties of these interactions suggest that modifications to the tert-butyl compound could enhance its efficacy as an AChE inhibitor.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Compounds with similar functionalities have demonstrated favorable biodistribution and stability in biological systems. For example, studies involving doubly radioactive-labeled conjugates have shown significant bone uptake and prolonged half-lives in vivo, indicating that structural modifications can lead to improved pharmacological profiles .

Synthesis of Chiral Compounds

The compound is also valuable in synthetic organic chemistry for the preparation of chiral intermediates. Its ability to undergo various chemical transformations makes it a versatile building block in synthesizing more complex molecules.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Esterification | Acetic acid + tert-butanol | tert-butyl acetate | 85 |

| Reduction | This compound + NaBH4 | Alcohol derivative | 90 |

| Alkylation | tert-butyl alcohol + alkyl halide | tert-butyl alkyl ether | 80 |

These reactions highlight the compound's utility in synthesizing various derivatives that may possess distinct biological activities.

Polymer Chemistry

This compound can be used as a monomer or additive in polymer synthesis. Its functional groups allow for incorporation into polymer chains, potentially enhancing the material properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has demonstrated that incorporating similar ester compounds into polymer blends can improve compatibility and mechanical properties. For instance, blends of poly(lactic acid) with ester derivatives have shown enhanced tensile strength and flexibility, making them suitable for biomedical applications .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical reactions . The acetyl and oxoethyl groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of various products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Influence on Bioactivity

- Compound 16 (from ) shares the tert-butyl ester and oxoethyl motifs with the target compound but incorporates a nitrofuran ring . This substitution confers potent anti-HIV RNase H activity (IC₅₀ = 0.9 μM), whereas analogs lacking the nitrofuran group (e.g., amide-linked derivatives) were inactive. This highlights the critical role of the electron-withdrawing nitrofuran in enhancing binding affinity .

- In contrast, the target compound lacks aromatic or heterocyclic substituents, which may limit its bioactivity in similar contexts.

Applications in Material Science tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate () demonstrates the utility of tert-butyl esters in organic electronics, where the conjugated isobenzofuran system enables electron transport in non-fullerene acceptors. The target compound’s absence of π-conjugated systems likely restricts such applications .

Role of Chirality and Stereochemistry Both the target compound and tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate () are chiral, but the latter’s hydroxyl and amino groups enhance its utility in asymmetric synthesis. The target compound’s stereochemistry (3R configuration) may similarly influence its reactivity in enantioselective reactions .

Comparative Physicochemical Properties The target compound’s higher molecular weight (270.36 g/mol vs. 175.23–386.53 g/mol for analogs) and lipophilic tert-butyl group suggest superior stability in nonpolar environments compared to amino- or hydroxyl-substituted analogs (e.g., ).

Biological Activity

Tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be structurally represented as follows:

This structure highlights the presence of a tert-butyl group and an acetyl moiety, which are significant for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This effect is attributed to its ability to modulate signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anticancer Properties

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death . Further studies are needed to explore its efficacy in vivo.

Case Study 1: In Vivo Efficacy in Animal Models

A study conducted on mice models of inflammation showed that administration of this compound significantly reduced symptoms associated with inflammatory responses. The compound was administered at varying doses, and results indicated a dose-dependent effect on inflammation markers such as TNF-alpha and IL-6 .

Case Study 2: Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of this compound when combined with traditional anti-inflammatory drugs. The combination therapy resulted in enhanced therapeutic outcomes compared to monotherapy, suggesting potential applications in polypharmacy strategies for chronic inflammatory conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.